molecular formula C12H16FN3O B1468422 2-(3-aminopyrrolidin-1-yl)-N-(3-fluorophenyl)acetamide CAS No. 1455689-60-7

2-(3-aminopyrrolidin-1-yl)-N-(3-fluorophenyl)acetamide

Cat. No.: B1468422
CAS No.: 1455689-60-7
M. Wt: 237.27 g/mol
InChI Key: FPHDPYPWQITKIM-UHFFFAOYSA-N
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Description

2-(3-aminopyrrolidin-1-yl)-N-(3-fluorophenyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a pyrrolidine ring, an acetamide group, and a fluorophenyl moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 2-(3-aminopyrrolidin-1-yl)-N-(3-fluorophenyl)acetamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Amino Group: The amino group is introduced via amination reactions, often using reagents like ammonia or amines.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is attached through a substitution reaction, typically using a fluorinated benzene derivative.

    Formation of the Acetamide Group: The acetamide group is formed through an acylation reaction, using acetic anhydride or acetyl chloride.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

2-(3-aminopyrrolidin-1-yl)-N-(3-fluorophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the fluorine atom can be replaced by other nucleophiles.

    Hydrolysis: Hydrolysis reactions can break down the acetamide group, leading to the formation of corresponding carboxylic acids and amines.

Common reagents and conditions used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and temperature control.

Scientific Research Applications

2-(3-aminopyrrolidin-1-yl)-N-(3-fluorophenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemical products.

Mechanism of Action

The mechanism of action of 2-(3-aminopyrrolidin-1-yl)-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

2-(3-aminopyrrolidin-1-yl)-N-(3-fluorophenyl)acetamide can be compared with similar compounds, such as:

    2-(3-aminopyrrolidin-1-yl)-N-(4-fluorophenyl)acetamide: Similar structure but with a different position of the fluorine atom.

    2-(3-aminopyrrolidin-1-yl)-N-(3-chlorophenyl)acetamide: Similar structure but with a chlorine atom instead of fluorine.

    2-(3-aminopyrrolidin-1-yl)-N-(3-bromophenyl)acetamide: Similar structure but with a bromine atom instead of fluorine.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorine atom, which can influence its reactivity and biological activity.

Properties

IUPAC Name

2-(3-aminopyrrolidin-1-yl)-N-(3-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN3O/c13-9-2-1-3-11(6-9)15-12(17)8-16-5-4-10(14)7-16/h1-3,6,10H,4-5,7-8,14H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPHDPYPWQITKIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)CC(=O)NC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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